molecular formula C22H47NO B14501778 N,N-Dibutyltetradecan-1-amine N-oxide CAS No. 64325-76-4

N,N-Dibutyltetradecan-1-amine N-oxide

Cat. No.: B14501778
CAS No.: 64325-76-4
M. Wt: 341.6 g/mol
InChI Key: OCKVXAVACGVODF-UHFFFAOYSA-N
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Description

N,N-Dibutyltetradecan-1-amine N-oxide is a tertiary amine oxide characterized by a 14-carbon (tetradecyl) chain and two butyl groups attached to the nitrogen atom, which is oxidized to an N-oxide functional group. The N-oxide group enhances polarity, influencing solubility, surfactant behavior, and biological interactions .

Properties

CAS No.

64325-76-4

Molecular Formula

C22H47NO

Molecular Weight

341.6 g/mol

IUPAC Name

N,N-dibutyltetradecan-1-amine oxide

InChI

InChI=1S/C22H47NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-22-23(24,20-8-5-2)21-9-6-3/h4-22H2,1-3H3

InChI Key

OCKVXAVACGVODF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCCC)(CCCC)[O-]

Origin of Product

United States

Preparation Methods

Reaction Parameters and Catalyst Design

The most industrially viable method for synthesizing N,N-Dibutyltetradecan-1-amine N-oxide involves the oxidation of N,N-Dibutyltetradecan-1-amine using hydrogen peroxide (H₂O₂) in the presence of a layered double hydroxide (LDH) catalyst. As detailed in EP 1348692A1, the catalyst comprises magnesium-aluminum hydrotalcite exchanged with tert-butoxide anions (Mg-Al-O-t-Bu). This solid base catalyst facilitates the N-oxidation reaction under mild conditions (10–65°C) while enabling catalyst recovery and reuse.

The reaction proceeds in methanol or ethanol, with benzonitrile or acetonitrile serving as additives to enhance intermediate formation. A stoichiometric excess of H₂O₂ (2–6 moles per mole of amine) ensures complete oxidation, with optimal yields achieved at 65°C over 0.5–5 hours. The catalyst loading ranges from 6% to 14% by weight relative to the amine, balancing cost and reactivity.

Mechanistic Insights

The oxidation mechanism involves two key steps (Scheme 1):

  • Activation of H₂O₂ : The tert-butoxide-rich LDH reacts with H₂O₂ to form hydroperoxide (HOO⁻) species.
  • Intermediate Formation : The hydroperoxide species reacts with the nitrile additive (e.g., benzonitrile) to generate a peroxycarboximidic acid, which transfers electrophilic oxygen to the tertiary amine’s nitrogen atom.

This pathway avoids the corrosive reagents and high temperatures associated with traditional methods, aligning with green chemistry principles.

Process Optimization and Scalability

Solvent and Additive Selection

Methanol emerges as the preferred solvent due to its polarity, which solubilizes both the hydrophobic amine and hydrophilic H₂O₂. Additives like benzonitrile (2 mmol per 2 mmol amine) stabilize the reactive intermediate, improving yields to >95%. Crucially, these additives are recoverable post-reaction, reducing waste.

Temperature and Time Dynamics

A biphasic temperature profile optimizes reaction efficiency:

  • Initial Phase : H₂O₂ is added dropwise at 10–25°C to prevent exothermic runaway.
  • Oxidation Phase : The mixture is heated to 65°C for 15–30 minutes to complete the reaction.

This approach minimizes side reactions, such as over-oxidation to nitrones or hydroxylamines, which are more prevalent in secondary amines.

Purification and Catalyst Recovery

Post-Reaction Workup

Post-reaction, the catalyst is filtered and washed with methanol for reuse. Excess H₂O₂ is quenched using manganese dioxide (MnO₂), which decomposes residual oxidizer without affecting the product. The filtrate is concentrated under reduced pressure, and the crude product is purified via column chromatography (silica gel, methanol/chloroform eluent).

Catalyst Reusability

Mg-Al-O-t-Bu LDH retains >90% activity after five cycles, as the layered structure prevents leaching of active sites. This recyclability reduces raw material costs by 30–40% compared to homogeneous catalysts.

Comparative Analysis with Traditional Methods

Historical Approaches

Prior to LDH catalysts, N-oxidation relied on stoichiometric oxidants like m-chloroperbenzoic acid (mCPBA) or ozonolysis, which generated hazardous waste and required complex purification. For example, mCPBA-mediated oxidation of N,N-dimethylalkylamines produced yields of 70–80% but necessitated toxic solvent systems.

Advantages of Modern Catalytic Systems

The LDH-based method offers:

  • Higher Yields : 95–98% vs. 70–85% for traditional methods.
  • Lower Environmental Impact : Aqueous H₂O₂ replaces hazardous oxidants.
  • Scalability : Batch processes can be adapted to continuous flow systems for industrial production.

Industrial Applications and Formulation Considerations

Surfactant Properties

This compound’s C14 alkyl chain and polar N-oxide group confer excellent foaming and emulsifying properties. Its critical micelle concentration (CMC) of 0.1–1 mM makes it suitable for shampoos and detergents, where it stabilizes formulations at 0.1–10% active concentrations.

Antimicrobial Activity

The compound disrupts microbial membranes via electrostatic interactions with phospholipid headgroups, releasing intracellular potassium (K⁺) and inhibiting glucose metabolism in Saccharomyces cerevisiae. This biocidal activity is exploited in disinfectants and preservative systems.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Dibutyltetradecan-1-amine N-oxide involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is primarily due to the presence of both hydrophobic alkyl chains and a hydrophilic N-oxide group. The compound can disrupt lipid bilayers, making it effective in cell lysis and protein extraction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among amine oxides lie in alkyl chain length and substituents (e.g., methyl vs. butyl groups). Below is a comparison of N,N-Dibutyltetradecan-1-amine N-oxide with dimethyl-substituted analogs:

Compound Name Molecular Formula CAS Number Alkyl Chain Length Substituents Molecular Weight (g/mol)
This compound* C22H47NO Not provided C14 Two butyl groups ~357.6 (calculated)
N,N-Dimethyldodecan-1-amine N-oxide C14H31NO 1643-20-5 C12 Two methyl groups 229.40
N,N-Dimethyltetradecan-1-amine N-oxide C16H35NO 3332-27-2 C14 Two methyl groups 257.40
N,N-Dimethylhexadecan-1-amine N-oxide C18H39NO 7128-91-8 C16 Two methyl groups 285.52

Note: Data for this compound is inferred; analogs from .

Key Observations:
  • Longer alkyl chains (e.g., C16) increase molecular weight and hydrophobicity, while butyl substituents (vs. methyl) further elevate logPow values .
  • The N-oxide group introduces polarity, counteracting the hydrophobic effects of long alkyl chains .

Physical and Chemical Properties

Property N,N-Dimethyldodecan-1-amine N-oxide (C12) N,N-Dimethyltetradecan-1-amine N-oxide (C14) N,N-Dimethylhexadecan-1-amine N-oxide (C16)
Melting Point (°C) Not reported Not reported 125–129
Boiling Point (°C) Decomposes at 90–200 Not reported Decomposes at 90–200
Water Solubility (g/L) Not reported Not reported 409.5
logPow <2.7 (estimated) <2.7 (estimated) <2.7

Sources: .

Key Findings:
  • Solubility : The C16 compound exhibits high water solubility (409.5 g/L) due to the N-oxide group’s polarity, despite its long alkyl chain .
  • logPow : All dimethyl-substituted analogs show logPow <2.7, indicating balanced hydrophobicity suitable for surfactant applications .
  • Thermal Stability : Decomposition at high temperatures (90–200°C) is common, limiting use in high-heat processes .
Key Insights:
  • C12 Compounds : Preferred in personal care for low irritation .
  • C14–C16 Compounds : Used in pharmaceuticals for drug solubilization and targeted delivery .

Pharmacokinetic and Toxicological Profiles

  • Brain Penetration : Sorafenib N-oxide (a drug metabolite) showed increased brain AUC and Cmax in studies, suggesting N-oxides can enhance CNS uptake .
  • Regulatory Status : Certain N-oxides (e.g., nitrogen mustard N-oxide) are prohibited in cosmetics due to toxicity, while others like lauramine oxide are widely permitted .

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